N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine
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Overview
Description
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is a compound known for its strong π-acceptor properties. It is derived from 2,4,5,7-tetranitro-9H-fluoren-9-one and is used in various applications ranging from chemistry to industrial and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine typically involves the reaction of 2,4,5,7-tetranitrofluorenone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a π-acceptor in charge-transfer complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for detecting hydrogen-bond donors.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine involves its strong π-acceptor properties, which allow it to interact with various molecular targets. The compound can form charge-transfer complexes with electron-rich species, influencing reaction rates and equilibrium positions. It also participates in hydrogen bonding, which can affect the conformation and stereochemistry of molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,7-tetranitrofluorenone
- 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
- DIMETHYL 2-(N-(2,4,5,7-TETRANITROFLUOREN-9-YLIDENE)AMINOXY)SUCCINATE
Uniqueness
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is unique due to its combination of strong π-acceptor properties and the ability to form stable charge-transfer complexes. This makes it particularly useful in applications requiring precise control of electronic properties .
Properties
CAS No. |
74339-82-5 |
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Molecular Formula |
C13H5N5O9 |
Molecular Weight |
375.21 g/mol |
IUPAC Name |
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H5N5O9/c19-14-13-7-1-5(15(20)21)3-9(17(24)25)11(7)12-8(13)2-6(16(22)23)4-10(12)18(26)27/h1-4,19H |
InChI Key |
YTLLBOORAOBVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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